molecular formula C6H3ClF3N B1465112 2-Chloro-4-(difluoromethyl)-3-fluoropyridine CAS No. 1262413-59-1

2-Chloro-4-(difluoromethyl)-3-fluoropyridine

Cat. No. B1465112
M. Wt: 181.54 g/mol
InChI Key: KXJSIJWAANCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(difluoromethyl)-3-fluoropyridine” is a chemical compound with the molecular weight of 163.55 . It is a liquid-oil at room temperature . The IUPAC name for this compound is 2-chloro-4-(difluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, a group to which this compound belongs, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(difluoromethyl)-3-fluoropyridine” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . The InChI code for this compound is 1S/C6H4ClF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H .


Chemical Reactions Analysis

The chemical properties of trifluoromethylpyridines are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“2-Chloro-4-(difluoromethyl)-3-fluoropyridine” is a liquid-oil at room temperature . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Summary of Application

Trifluoromethylpyridines (TFMP), which include “2-Chloro-4-(difluoromethyl)-3-fluoropyridine”, are used as a key structural motif in active agrochemical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes

Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Summary of Application

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

It’s also important to note that the safety and handling of this compound should be taken seriously. According to one source, it has been classified with the signal word “Warning”, indicating that it may pose certain health risks .

It’s also important to note that the safety and handling of this compound should be taken seriously. According to one source, it has been classified with the signal word “Warning”, indicating that it may pose certain health risks .

Safety And Hazards

The safety information for “2-Chloro-4-(difluoromethyl)-3-fluoropyridine” includes hazard statements H315, H319, and H335 . This indicates that it causes skin irritation, serious eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-4-(difluoromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJSIJWAANCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(difluoromethyl)-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 2
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2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 3
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 4
2-Chloro-4-(difluoromethyl)-3-fluoropyridine
Reactant of Route 5
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Reactant of Route 6
2-Chloro-4-(difluoromethyl)-3-fluoropyridine

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